N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-13(11-3-4-14-15(8-11)21-10-20-14)5-6-17-16(19)9-12-2-1-7-22-12/h1-4,7-8,13,18H,5-6,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLDLJNBZCLVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)CC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Hydroxypropyl Group: The benzo[d][1,3]dioxole ring is then reacted with an appropriate alkylating agent to introduce the hydroxypropyl group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of the Two Rings: The benzo[d][1,3]dioxole and thiophene rings are coupled through a suitable linker, such as a halogenated acetamide, under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Comparative Insights:
Structural Diversity: The target compound’s 3-hydroxypropyl linker distinguishes it from derivatives with ethyl (33a) or benzyl (28) linkers. The hydroxyl group may enhance solubility or hydrogen-bonding interactions compared to non-polar linkers . The thiophen-2-yl acetamide moiety contrasts with indole (33a), benzimidazole (28), and thiazole (5b, 43) substituents. Thiophene’s electron-rich nature may influence binding to sulfur-interacting enzyme pockets .
Synthetic Efficiency :
- Compound 28 achieved an 84% yield via carbodiimide-mediated coupling, whereas compound 43 had a lower yield (21%), possibly due to steric hindrance from the cyclopropane group . The target compound’s synthesis would likely require optimization of the hydroxypropyl spacer’s stability during coupling.
Biological Activity :
- Compound 28 demonstrated potent IDO1 inhibition, suggesting that the benzo[d][1,3]dioxol-5-yl acetamide scaffold is favorable for targeting indoleamine 2,3-dioxygenase pathways. The target compound’s thiophene group could modulate selectivity or potency compared to benzimidazole .
- Thiazole derivatives (5b, 43) are often explored for antimicrobial or kinase inhibition, but their specific activities remain uncharacterized in the evidence .
Physicochemical Properties :
- The hydroxypropyl linker in the target compound may improve aqueous solubility compared to hydrophobic linkers (e.g., benzyl in 28). However, it could also increase metabolic susceptibility via oxidation .
- Thiophene’s lower basicity compared to indole or benzimidazole might reduce off-target interactions with cytochrome P450 enzymes .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl linker, and a thiophene ring. The structural formula can be represented as follows:
Molecular Characteristics
- Molecular Formula : C₁₈H₁₉N₃O₄S
- Molecular Weight : 357.42 g/mol
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant biological activities. The following sections detail specific activities observed in various studies.
Anticancer Activity
Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit notable anticancer properties. For instance:
- In vitro Studies : A study demonstrated that compounds with similar structural motifs showed IC50 values indicating significant antitumor activity against various cancer cell lines. For example, bis-benzo[d][1,3]dioxol-5-yl derivatives exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and MCF7 cell lines, outperforming the reference drug doxorubicin which had IC50 values of 7.46 µM and 4.56 µM respectively .
The anticancer mechanisms of these compounds are attributed to several pathways:
- EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
- Apoptosis Induction : Annexin V-FITC assays indicated increased apoptosis in treated cells.
- Cell Cycle Arrest : Analysis revealed that these compounds could cause cell cycle arrest at specific phases.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 625 - 1250 |
| Escherichia coli | Inhibitory | 500 - 1000 |
| Candida albicans | Moderate | 1000 |
These results indicate that the compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Studies
-
Study on Anticancer Efficacy :
- Researchers synthesized several derivatives of benzo[d][1,3]dioxole and assessed their anticancer activity against various cell lines.
- Results showed that certain derivatives had superior efficacy compared to established chemotherapeutic agents.
-
Antimicrobial Screening :
- A series of tests were conducted on the compound against common pathogens.
- The findings illustrated its potential as an antimicrobial agent with significant activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
